molecular formula C19H36N8O5 B12902805 N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine CAS No. 651356-13-7

N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine

Cat. No.: B12902805
CAS No.: 651356-13-7
M. Wt: 456.5 g/mol
InChI Key: USQWCMKFYQBOJV-XGFYENRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves multiple steps, starting with the preparation of the hexahydro-3-pyridazinylacetyl intermediate. This intermediate is then coupled with glycyl-L-valyl-L-arginine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions

N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-lysine
  • N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-histidine
  • N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-phenylalanine

Uniqueness

N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine is unique due to its specific amino acid sequence and the presence of the hexahydro-3-pyridazinylacetyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

651356-13-7

Molecular Formula

C19H36N8O5

Molecular Weight

456.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[2-(diazinan-3-yl)acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C19H36N8O5/c1-11(2)16(17(30)25-13(18(31)32)6-4-7-22-19(20)21)26-15(29)10-23-14(28)9-12-5-3-8-24-27-12/h11-13,16,24,27H,3-10H2,1-2H3,(H,23,28)(H,25,30)(H,26,29)(H,31,32)(H4,20,21,22)/t12?,13-,16-/m0/s1

InChI Key

USQWCMKFYQBOJV-XGFYENRKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1

Origin of Product

United States

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